molecular formula C15H8BrNO4 B1584757 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid CAS No. 6363-90-2

1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid

Cat. No.: B1584757
CAS No.: 6363-90-2
M. Wt: 346.13 g/mol
InChI Key: LFKLTGPCMCEKPE-UHFFFAOYSA-N
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Description

1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid is a brominated anthraquinone derivative This compound is characterized by its bromine atom at the 4-position and an amino group at the 1-position of the anthracene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid typically involves the bromination of anthraquinone derivatives followed by subsequent functional group modifications. One common synthetic route starts with anthraquinone, which undergoes bromination to introduce the bromine atom at the 4-position. The resulting brominated compound is then subjected to nitration and reduction steps to introduce the amino group at the 1-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors and controlled reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of anthraquinone derivatives with additional oxygen-containing functional groups.

  • Reduction: Reduction reactions can produce amino-substituted anthraquinones.

Scientific Research Applications

1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: The compound can be employed in biological studies to investigate its interactions with various biomolecules and cellular processes.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-Aminoanthraquinone

  • 1-Amino-4-bromoanthraquinone

  • Bromaminic acid

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Properties

IUPAC Name

1-amino-4-bromo-9,10-dioxoanthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrNO4/c16-9-5-8(15(20)21)12(17)11-10(9)13(18)6-3-1-2-4-7(6)14(11)19/h1-5H,17H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKLTGPCMCEKPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80297310
Record name 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80297310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6363-90-2
Record name 1-Amino-4-bromo-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6363-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 115340
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Record name 6363-90-2
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Record name 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Anthracenecarboxylic acid, 1-amino-4-bromo-9,10-dihydro-9,10-dioxo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.928
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid in the development of new antistaphylococcal agents?

A: this compound serves as a crucial starting material for synthesizing a series of anthra[1,2-d][1,2,3]triazine-4,7,12(3H)-triones. [] These triazine derivatives have shown promising antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), highlighting their potential as a new class of antistaphylococcal agents. [] Further research is ongoing to understand the exact mechanism of action and to optimize these compounds for therapeutic use.

Q2: How does the structure of these novel compounds relate to their activity against Staphylococcus aureus?

A: While the exact mechanism of action remains under investigation, the research suggests that structural modifications to the anthra[1,2-d][1,2,3]triazine-4,7,12(3H)-trione scaffold can significantly impact their antibacterial activity. [] The study synthesized a series of derivatives with varying substituents, and observed differences in their potency against different strains of S. aureus. [] This finding suggests a structure-activity relationship, warranting further investigation to optimize the structure for improved efficacy and to elucidate the underlying molecular interactions with their biological targets.

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